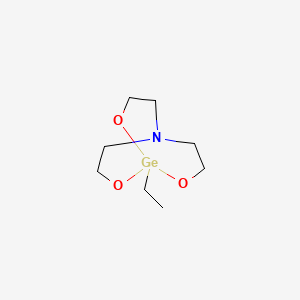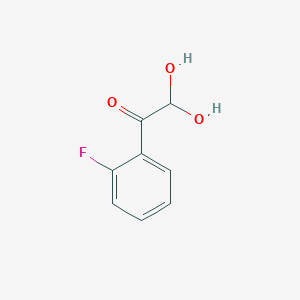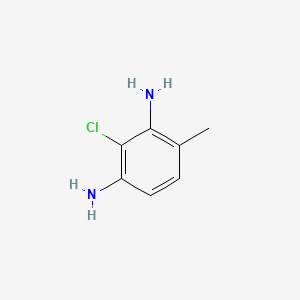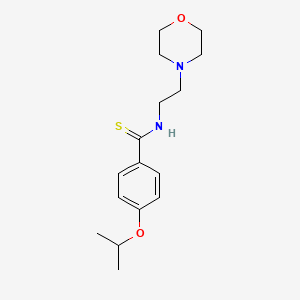![molecular formula C38H77NO3 B13820731 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is a complex organic compound belonging to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in maintaining the skin’s barrier function and retaining moisture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide typically involves the condensation of a fatty acid with a sphingoid base. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
科学的研究の応用
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide has several scientific research applications:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a delivery vehicle for drugs.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
作用機序
The mechanism by which N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide exerts its effects involves its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. The molecular targets include various enzymes and receptors involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]formamide
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
- (2R)-2-Hydroxy-N-[(2S,3S,4R,8Z)-1,3,4-trihydroxy-8-octadecen-2-yl]icosanamide
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is unique due to its specific stereochemistry and long-chain fatty acid component. This structure imparts distinct physical and chemical properties, making it particularly effective in applications related to skin barrier function and moisture retention.
特性
分子式 |
C38H77NO3 |
|---|---|
分子量 |
596.0 g/mol |
IUPAC名 |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m1/s1 |
InChIキー |
ZWAUSWHRQBSECP-AARKOHAPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)


![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)

![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)



